![molecular formula C20H16N2O4S B2713708 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 324065-18-1](/img/structure/B2713708.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with a molecular weight of 235.33 . It is a white to off-white solid and should be stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide was synthesized by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 235.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.科学的研究の応用
Summary of Applications
a. Anticancer Activity
The compound exhibits promising anticancer properties. Researchers investigate its effects on cancer cell lines, particularly its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Preclinical studies suggest that it may be effective against various cancer types, including breast, lung, and colon cancers .
b. Antibacterial Activity
Studies have explored the compound’s antibacterial potential. It demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli . Researchers investigate its mechanism of action and evaluate its efficacy in animal models.
c. Anti-inflammatory Properties
The compound’s structure suggests it may possess anti-inflammatory properties. Researchers study its effects on inflammatory pathways, cytokine production, and immune responses. Potential applications include treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
d. Neuroprotective Effects
In the field of neuroscience , investigations focus on the compound’s neuroprotective effects. It may modulate neuronal function, reduce oxidative stress, and enhance cell survival. Researchers explore its potential for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.
e. Antiviral Activity
Preliminary studies indicate that the compound exhibits antiviral activity. Researchers evaluate its effects against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV). Mechanistic studies are essential to understand its mode of action.
f. Structure-Activity Relationship (SAR) Studies
Researchers perform structure-activity relationship (SAR) analyses to optimize the compound’s pharmacological properties. By synthesizing analogs with slight modifications, they explore how changes in the molecular structure impact its biological activity. SAR studies guide drug design and optimization.
Experimental Procedures and Technical Details
a. Synthesis
The compound can be synthesized using established methods. Researchers combine appropriate starting materials, such as 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, with reagents like ethyl cyanoacetate. The reaction yields N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide .
Safety And Hazards
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-15-7-4-5-11-9-13(20(24)26-17(11)15)18(23)22-19-14(10-21)12-6-2-3-8-16(12)27-19/h4-5,7,9H,2-3,6,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCKZOKUPVMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

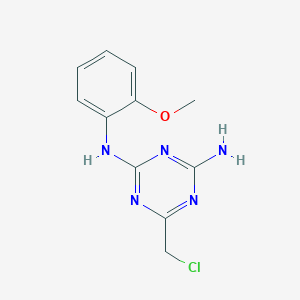
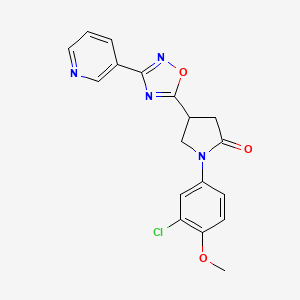
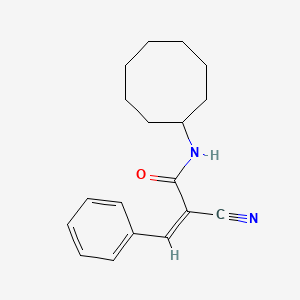
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
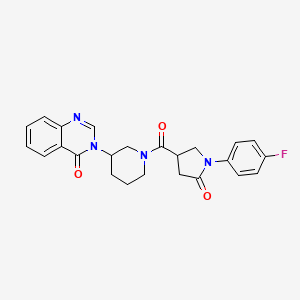
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
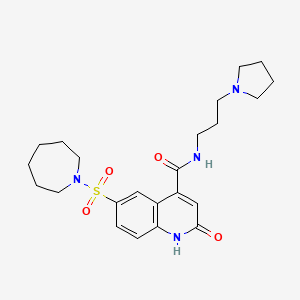
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
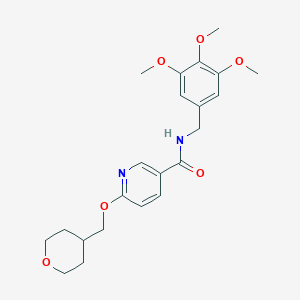
![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)
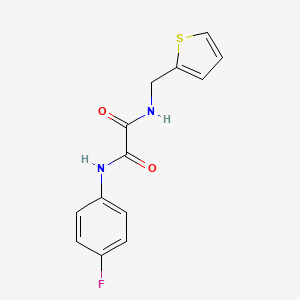
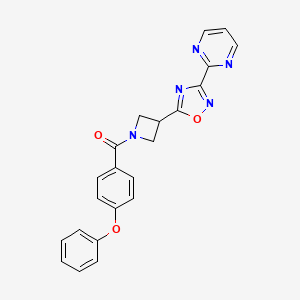
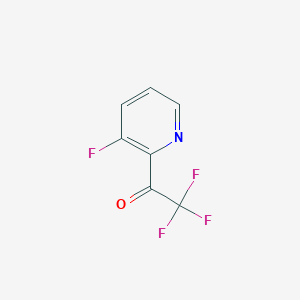
![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)